3-(3-Ethoxyphenyl)propan-1-amine
Overview
Description
3-(3-Ethoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and an amine group at the end of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 3-ethoxyacetophenone, followed by reduction using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Another method involves the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of chiral amines. This biocatalytic approach involves the use of immobilized whole-cell biocatalysts with transaminase activity to convert prochiral ketones into the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of biocatalysts is gaining popularity due to its sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: The primary amine, this compound.
Substitution: Various substituted phenylpropylamines depending on the nucleophile used.
Scientific Research Applications
3-(3-Ethoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can also affect the compound’s lipophilicity and its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)propan-1-amine: Similar structure but with the ethoxy group in the para position.
3-(3-Ethoxyphenyl)propan-2-amine: Similar structure but with the amine group on the second carbon of the propyl chain.
Uniqueness
3-(3-Ethoxyphenyl)propan-1-amine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the amine group on the propyl chain. This specific arrangement can influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-(3-ethoxyphenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3,5,7,9H,2,4,6,8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFPMFGMFERHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589710 | |
Record name | 3-(3-Ethoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893581-95-8 | |
Record name | 3-(3-Ethoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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